Autotaxin modulator 1

Description

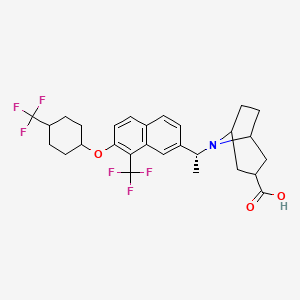

Structure

3D Structure

Properties

IUPAC Name |

8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZASAAIJIFDWSB-WMHNCSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Autotaxin Modulator 1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The autotaxin (ATX) signaling pathway plays a pivotal role in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1] ATX, a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its effects by activating a family of six G protein-coupled receptors (LPAR1-6), which in turn initiate a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[2][3] The critical role of the ATX-LPA axis in disease has established it as a compelling therapeutic target, leading to the development of numerous ATX inhibitors. This technical guide provides a comprehensive overview of the ATX signaling pathway, with a focus on "Autotaxin modulator 1," a representative potent and selective autotaxin inhibitor. We will delve into the quantitative data of various ATX inhibitors, detailed experimental protocols for their evaluation, and visual representations of the signaling pathway and experimental workflows.

The Autotaxin-LPA Signaling Axis

The core of this signaling pathway involves the enzymatic conversion of lysophosphatidylcholine (B164491) (LPC) to LPA by autotaxin.[4] LPA then acts as an extracellular signaling molecule, binding to its cognate receptors on the cell surface.[2] The activation of LPARs triggers the coupling of heterotrimeric G proteins, including Gαq/11, Gαi/o, Gα12/13, and Gαs.[5] This initiates a diverse array of downstream signaling cascades, including:

-

Phospholipase C (PLC) Pathway: Activated by Gαq/11, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[5]

-

PI3K/Akt Pathway: Primarily activated through Gαi/o, this pathway is crucial for cell survival, proliferation, and growth.[6]

-

Ras-MAPK Pathway: This cascade, often linked to cell proliferation and differentiation, can be activated by LPA receptors.[5]

-

Rho Pathway: Activated by Gα12/13, the Rho pathway is instrumental in regulating cytoskeletal dynamics, cell shape, and migration.[5]

The culmination of these signaling events leads to a variety of cellular responses that, when dysregulated, contribute to the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and various cancers.[7][8]

This compound: A Representative Inhibitor

For the purpose of this guide, "this compound" represents a class of potent, selective, and orally bioavailable small molecule inhibitors of autotaxin. These modulators typically act by competitively or non-competitively binding to the active site of ATX, thereby preventing the hydrolysis of LPC and subsequent production of LPA. The reduction in LPA levels leads to the attenuation of downstream signaling and the amelioration of pathological cellular responses.

Data Presentation: Quantitative Analysis of Autotaxin Inhibitors

The following tables summarize key quantitative data for several notable autotaxin inhibitors in preclinical and clinical development.

Table 1: Preclinical Potency of Selected Autotaxin Inhibitors

| Compound | Target | IC50 (in vitro/ex vivo) | Mechanism of Action | Reference(s) |

| PF-8380 | Autotaxin | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | Potent ATX inhibitor | [9] |

| BBT-877 | Autotaxin | 6.5 - 6.9 nM (human plasma) | Potent and selective ATX inhibitor | [10] |

| Ziritaxestat (GLPG1690) | Autotaxin | - | Selective ATX inhibitor | [11] |

| Cudetaxestat (BLD-0409) | Autotaxin | - | Non-competitive, reversible ATX inhibitor | |

| IOA-289 (Cambritaxestat) | Autotaxin | - | First-in-class ATX inhibitor | [12][13] |

Table 2: Clinical Trial Overview of Key Autotaxin Inhibitors in Idiopathic Pulmonary Fibrosis (IPF)

| Compound | Phase | Number of Patients | Primary Endpoint | Key Findings | Status | Reference(s) |

| Ziritaxestat (GLPG1690) | Phase 3 (ISABELA 1 & 2) | 1306 (total randomized) | Annual rate of decline in Forced Vital Capacity (FVC) | Did not improve the annual rate of FVC decline versus placebo. Increased mortality observed in the higher dose group. | Discontinued | [14][15][16][17][18][19] |

| Cudetaxestat (BLD-0409) | Phase 2 | Ongoing | Effectiveness and safety compared to placebo | - | Active | [20][21] |

| BBT-877 | Phase 2 | 120 (enrolled) | Reduction in FVC at 24 weeks | Did not show significant improvement in FVC change compared to placebo. | Development strategy under review | [22][23][24][25][26] |

Table 3: Preclinical In Vivo Efficacy of Selected Autotaxin Inhibitors

| Compound | Animal Model | Disease Indication | Key Findings | Reference(s) |

| PF-8380 | Rat air pouch model | Inflammation | >95% reduction in plasma and air pouch LPA levels; reduced inflammatory hyperalgesia. | [27] |

| PF-8380 | Mouse glioblastoma model | Glioblastoma | Enhanced radiosensitivity, decreased invasion, and delayed tumor growth. | [9][28] |

| IOA-289 | Mouse E0771 breast tumor model | Breast Cancer | Decreased tumor fibrosis and increased infiltration of CD8+ cytotoxic T cells. | [12][29][30] |

| GLPG1690 | Mouse model of breast cancer | Breast Cancer | Acted synergistically with doxorubicin (B1662922) to decrease tumor growth. | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of autotaxin modulators are provided below.

Autotaxin Activity Assay (Choline Release Method)

This assay quantifies ATX activity by measuring the amount of choline (B1196258) released from the hydrolysis of LPC.

Materials:

-

LPC (substrate)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

4-aminoantipyrine (4-AAP)

-

N-Ethyl-N-(3-sulfopropyl)-3-methylaniline (TOPS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 140 mM NaCl)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare the reaction mixture containing assay buffer, choline oxidase, HRP, 4-AAP, and TOPS.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

-

Add the ATX enzyme to the wells.

-

Initiate the reaction by adding the LPC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 555 nm) using a microplate reader.

-

Calculate the percentage of ATX inhibition by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).

Cell-Based Autotaxin Assay

This assay measures the ability of an inhibitor to block ATX-mediated LPA production in a cellular context, often using a reporter cell line that expresses an LPA receptor and a downstream reporter gene (e.g., luciferase).[31][32]

Materials:

-

LPA receptor reporter cell line (e.g., HEK293 cells stably expressing LPAR1 and a CRE-luciferase reporter)

-

Cell culture medium

-

LPC (substrate)

-

Recombinant ATX enzyme

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Wash the cells and replace the medium with a serum-free medium.

-

Add the test compound (this compound) at various concentrations to the cells.

-

Add recombinant ATX and LPC to the wells to initiate LPA production.

-

Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of LPA-induced reporter activity.

Transwell Cell Migration Assay

This assay assesses the effect of an autotaxin modulator on LPA-induced cell migration.

Materials:

-

Transwell inserts (with a porous membrane)

-

24-well plate

-

Cells of interest (e.g., cancer cells, fibroblasts)

-

Serum-free medium

-

Chemoattractant (LPA)

-

Test compound (this compound)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Seed the cells in the upper chamber of the Transwell inserts in a serum-free medium.

-

Add the test compound to both the upper and lower chambers.

-

Add LPA as a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

Quantify the inhibition of migration by comparing the number of migrated cells in the presence and absence of the test compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Autotaxin Activity Assay

Caption: Workflow for determining the inhibitory activity of this compound.

Logical Relationship: Therapeutic Rationale

Caption: Therapeutic rationale for targeting the Autotaxin-LPA axis in disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]

- 14. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 15. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gilead.com [gilead.com]

- 20. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Bridge Biotherapeutics' BBT-877 fails to improve lung function in phase 2 trial - CHOSUNBIZ [biz.chosun.com]

- 23. Bridge Biotherapeutics Announces Completion of Enrollment in the Phase 2a Clinical Study of BBT-877 for the Treatment of Idiopathic Pulmonary Fibrosis [prnewswire.com]

- 24. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]

- 25. bridgebiorx.com [bridgebiorx.com]

- 26. Bridge Biotherapeutics enrols all subjects in IPF treatment trial [clinicaltrialsarena.com]

- 27. researchgate.net [researchgate.net]

- 28. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Allosteric Nexus: A Technical Guide to the Autotaxin Modulator 1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of allosteric modulators of Autotaxin (ATX), exemplified here as "Autotaxin modulator 1." Autotaxin, a secreted lysophospholipase D, is a critical enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation, making ATX a prime therapeutic target.[3][5][6][7] This document details the allosteric binding site of ATX modulators, presents quantitative binding data for representative molecules, outlines key experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

The Allosteric Binding Site: The "Tunnel"

Autotaxin's structure features a tripartite substrate-binding site within its phosphodiesterase (PDE) domain, comprising a deep hydrophobic pocket, a bimetallic active site, and a solvent-accessible hydrophobic tunnel.[6][8] While orthosteric inhibitors target the active site or the hydrophobic pocket, a distinct class of allosteric modulators binds within this tunnel.[1][2] This tunnel, which also serves as a secondary binding site for the product LPA, plays a crucial role in modulating ATX's catalytic efficiency.[1][6][8] Binding of LPA to the tunnel results in a positive feedback mechanism, increasing the catalytic rate of lysophosphatidylcholine (B164491) (LPC) hydrolysis.[1]

Allosteric modulators, such as "this compound," occupy this tunnel, thereby non-competitively inhibiting ATX activity.[2][9] By binding to this site, these modulators can hamper both ATX activity and the allosteric activation by LPA.[8] This mechanism provides a sophisticated approach to attenuating LPA production and its downstream signaling.

Quantitative Data for Representative Allosteric Modulators

The following table summarizes the inhibitory potency of several reported allosteric and tunnel-binding modulators of Autotaxin. This data is crucial for comparing the efficacy of different chemical scaffolds.

| Compound | Type | IC50 (LPC Substrate) | Notes | Reference |

| Tauroursodeoxycholic acid (TUDCA) | Type III (Allosteric) | 10.4 µM | A bile salt that exerts modest and partial non-competitive inhibition. | [2] |

| Ursodeoxycholic acid (UDCA) | Type III (Allosteric) | 8.8 µM | Another bile salt demonstrating non-competitive inhibition. | [2] |

| PAT-347 | Type III (Allosteric) | 0.3 nM | A potent non-competitive inhibitor that binds to the tunnel. Its indole (B1671886) moiety forms π–π interactions with Phe274 and His251, and its benzoic acid interacts with Phe249, Lys248, Trp254, and Trp260. | [2] |

| ATX-1d | Tunnel Binder | 1.8 ± 0.3 μM | A novel compound identified to have a significant binding affinity for ATX. | [7][10] |

| Compound 22 | Type V (Allosteric) | Not specified | A novel steroid-derived analogue that modulates LPA-mediated ATX allostery. | [8] |

| Compound 23 | Type V (Allosteric) | Not specified | A novel steroid-derived analogue that modulates LPA-mediated ATX allostery. | [8] |

Experimental Protocols

The characterization of Autotaxin modulators involves a combination of biochemical and cell-based assays to determine their potency, mechanism of action, and physiological effects.

Autotaxin Activity Assay (Choline Release Assay)

This biochemical assay is a well-established method to quantify the enzymatic activity of ATX and the potency of its inhibitors.

Principle: ATX hydrolyzes its substrate, lysophosphatidylcholine (LPC), to produce lysophosphatidic acid (LPA) and choline (B1196258). The amount of choline produced is measured using a colorimetric or fluorometric method.

Methodology:

-

Reagents and Materials: Recombinant human ATX, LPC (e.g., 14:0, 16:0, or 18:1 LPC), choline oxidase, horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100).

-

Procedure: a. Prepare a reaction mixture containing all reagents except LPC in a 96-well plate. b. Add the test compound ("this compound") at various concentrations. c. Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding LPC to the wells. e. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). f. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce ATX activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Cell-Based LPA Receptor Activation Assay

This assay determines the ability of ATX modulators to inhibit the production of biologically active LPA that can signal through its cognate G protein-coupled receptors (GPCRs).

Principle: A reporter cell line stably expressing an LPA receptor (e.g., LPA1) and a downstream reporter gene (e.g., luciferase or β-arrestin recruitment) is used. The activation of the receptor by ATX-generated LPA leads to a measurable signal.

Methodology:

-

Cell Line: A suitable reporter cell line (e.g., HEK293 or CHO cells) expressing a specific LPA receptor.

-

Procedure: a. Seed the reporter cells in a 96-well plate and allow them to attach overnight. b. In a separate tube (for a two-tube assay) or directly in the well with the cells (for a one-tube assay), incubate ATX and LPC with varying concentrations of the test compound.[11] c. If using a two-tube assay, stop the enzymatic reaction and transfer the supernatant containing the generated LPA to the reporter cells.[11] d. Incubate the cells for a period sufficient to allow receptor activation and reporter gene expression. e. Measure the reporter signal (e.g., luminescence for a luciferase reporter).

-

Data Analysis: The EC50 or IC50 value is determined from the dose-response curve, reflecting the modulator's ability to suppress LPA-mediated cell signaling.

Visualizations

The following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for the discovery and characterization of ATX allosteric modulators.

References

- 1. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Autotaxin Modulator 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Autotaxin Modulator 1, offering a detailed exploration of the chemical scaffolds, quantitative inhibitory data, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel autotaxin inhibitors.

Introduction: The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), a secreted lysophospholipase D, plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3] LPA, in turn, exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1][2] This signaling cascade is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2][3] Dysregulation of the ATX-LPA axis has been linked to various diseases, such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[2][3]

The ATX-LPA Signaling Pathway

The binding of LPA to its cognate receptors initiates a cascade of intracellular signaling events. The specific downstream pathways activated are dependent on the LPA receptor subtype and the G protein to which it couples. The primary G protein families involved are Gαi/o, Gαq/11, Gα12/13, and Gαs.

References

The Pharmacodynamics of Autotaxin Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in lipid signaling pathways.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory conditions.[1][3] Consequently, the development of autotaxin inhibitors has emerged as a promising therapeutic strategy. This guide provides an in-depth technical overview of the pharmacodynamics of a representative autotaxin modulator, herein referred to as "Autotaxin Modulator 1," a composite representation of leading clinical candidates.

Mechanism of Action

This compound functions as a potent and selective inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity.[4] By binding to the active site of the enzyme, it competitively or non-competitively blocks the hydrolysis of LPC to LPA.[1] This reduction in LPA levels leads to decreased activation of its cognate receptors and subsequent attenuation of downstream signaling pathways involved in disease progression.[5]

Signaling Pathway

The ATX-LPA signaling pathway is a key regulator of various physiological and pathological processes. The following diagram illustrates the central role of autotaxin in this cascade and the point of intervention for an autotaxin modulator.

Quantitative Pharmacodynamics

The pharmacodynamic effects of this compound are typically characterized by its in vitro potency and its in vivo effects on plasma LPA levels. The tables below summarize key quantitative data for representative autotaxin inhibitors, ziritaxestat (B607656) (GLPG1690) and BBT-877.

Table 1: In Vitro and Ex Vivo Potency of Autotaxin Inhibitors

| Compound | Assay Type | Matrix | IC50 (nM) | Reference |

| Ziritaxestat (GLPG1690) | Enzymatic | Purified Enzyme | 5.0 | [6] |

| Ex vivo LysoPLD | Human Plasma | 75 - 132 | [6] | |

| BBT-877 | Enzymatic | Purified Enzyme | 2.4 | [6] |

| Ex vivo LysoPLD | Human Plasma | 6.5 - 6.9 | [6] |

Table 2: In Vivo Pharmacodynamic Effects of Autotaxin Inhibitors in Humans

| Compound | Dose | Study Population | Maximum LPA C18:2 Reduction | Sustained LPA C18:2 Reduction (24h) | Reference |

| Ziritaxestat (GLPG1690) | 600 mg | Healthy Subjects | ~80% | >60% (at steady state) | [7][8] |

| BBT-877 | ≥400 mg/day | Healthy Subjects | >80% | >80% | [6] |

Table 3: Phase 1 Pharmacokinetic Parameters of Ziritaxestat (GLPG1690) in Healthy Subjects (Single Ascending Dose)

| Dose (mg) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | tmax (hours) | t1/2 (hours) | Reference |

| 20 | 0.09 | 0.501 | ~2 | ~5 | [7][9] |

| 60 | 0.28 | 1.62 | ~2 | ~5 | [7][9] |

| 150 | 0.81 | 4.96 | ~2 | ~5 | [7][9] |

| 300 | 1.83 | 12.3 | ~2 | ~5 | [7][9] |

| 600 | 4.31 | 33.7 | ~2 | ~5 | [7][9] |

| 1000 | 8.89 | 80.3 | ~2 | ~5 | [7][9] |

| 1500 | 19.01 | 168 | ~2 | ~5 | [7][9] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacodynamics of autotaxin modulators. The following sections provide methodologies for key assays.

Autotaxin Activity Assays

1. Fluorogenic (FS-3) Assay

This assay utilizes a fluorogenic autotaxin substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher.[10][11] Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[10][11]

Materials:

-

Recombinant human autotaxin

-

FS-3 substrate (Echelon Biosciences)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Prepare solutions of the test compound (this compound) at various concentrations.

-

In a 96-well plate, add the reaction buffer, the test compound, and recombinant autotaxin.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FS-3 substrate to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader at 37°C, recording fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Choline-Release (TOOS) Assay

This colorimetric assay measures the amount of choline (B1196258) released from the hydrolysis of LPC by autotaxin.[12] The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with a chromogenic substrate (e.g., TOOS) to produce a colored product that can be quantified spectrophotometrically.[12]

Materials:

-

LPC (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

4-aminoantipyrine (4-AAP)

-

96-well clear microplates

-

Spectrophotometer (absorbance at 555 nm)

Procedure:

-

Add the reaction buffer, LPC substrate, and test compound to the wells of a 96-well plate.

-

Add the autotaxin source (recombinant enzyme or biological sample) to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).[12]

-

Stop the reaction and prepare a colorimetric detection reagent containing choline oxidase, HRP, TOOS, and 4-AAP.

-

Add the detection reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.[3]

-

Measure the absorbance at 555 nm.

-

Calculate autotaxin activity based on a choline standard curve.

Quantification of LPA in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different LPA species in biological matrices.

Materials:

-

Plasma samples collected with EDTA

-

Internal standards (e.g., deuterated LPA species)

-

Extraction solvent (e.g., acidic Bligh-Dyer mixture or Folch method)[5]

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add the internal standard solution to an aliquot of plasma.

-

Perform lipid extraction using an appropriate solvent system.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the different LPA species using a gradient elution on a C18 column.

-

Detect and quantify the LPA species using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of LPA standards.

-

Calculate the concentration of each LPA species in the plasma samples by normalizing to the corresponding internal standard.

-

Experimental Workflow

The evaluation of an autotaxin modulator typically follows a structured workflow, from initial screening to in vivo pharmacodynamic assessment.

Conclusion

The pharmacodynamic assessment of this compound relies on a combination of in vitro potency assays and in vivo measurements of target engagement. The methodologies described in this guide provide a robust framework for characterizing the activity of novel autotaxin inhibitors. A thorough understanding of these pharmacodynamic principles is crucial for the successful development of this promising class of therapeutic agents for a range of fibrotic, inflammatory, and oncologic diseases. While inhibitors like ziritaxestat have shown clear target engagement, clinical development has highlighted the complexities of translating these effects into patient benefit, underscoring the importance of continued research in this area.[4][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. echelon-inc.com [echelon-inc.com]

- 3. researchgate.net [researchgate.net]

- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 5. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bridgebiorx.com [bridgebiorx.com]

- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 11. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]

- 12. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ziritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Autotaxin Modulator 1: A Technical Guide to Target Validation in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. The enzyme Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical node in the pathogenesis of fibrosis across multiple organs, including the lung, liver, and kidney. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid that promotes fibroblast activation, proliferation, and survival through its interaction with a family of G-protein coupled receptors (LPARs). This technical guide provides a comprehensive overview of the validation of Autotaxin as a therapeutic target in fibrosis, with a focus on the preclinical and clinical development of ATX modulators. We present quantitative data on the efficacy of key ATX inhibitors, detailed experimental protocols for in vitro and in vivo target validation, and a visual representation of the underlying signaling pathways.

The Autotaxin-LPA Signaling Axis in Fibrosis

The ATX-LPA signaling axis is a pivotal pathway in the progression of fibrotic diseases.[1] Under conditions of tissue injury and inflammation, the expression and activity of ATX are upregulated, leading to increased local concentrations of LPA.[2] LPA then binds to its cognate receptors, primarily LPA1, on the surface of fibroblasts and other cell types, initiating a cascade of pro-fibrotic signaling events.[3][4]

These events include:

-

Fibroblast recruitment and activation: LPA is a potent chemoattractant for fibroblasts, drawing them to the site of injury. It also induces their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

-

Increased cell proliferation and survival: The ATX-LPA axis promotes the proliferation and inhibits the apoptosis of myofibroblasts, leading to their sustained presence and activity.[1]

-

Enhanced extracellular matrix deposition: LPA stimulates the production of collagen and other extracellular matrix components by myofibroblasts.[1]

Genetic and pharmacological studies have provided strong evidence for the critical role of this pathway in fibrosis. Mice with genetic deletion of ATX or LPA1 are protected from fibrosis in various preclinical models.[3] Similarly, pharmacological inhibition of ATX has been shown to attenuate fibrosis in these models, providing a strong rationale for the development of ATX inhibitors as anti-fibrotic therapies.

Signaling Pathway Diagram

The following diagram illustrates the central role of the Autotaxin-LPA axis in mediating fibrotic signaling.

Quantitative Data on Autotaxin Modulators in Fibrosis Models

A number of small molecule inhibitors of Autotaxin have been developed and evaluated in preclinical models of fibrosis and in clinical trials. The following tables summarize key quantitative data for three prominent ATX modulators: Ziritaxestat (GLPG1690), BBT-877, and Cudetaxestat (BLD-0409).

Table 1: In Vitro Potency of Autotaxin Inhibitors

| Compound | Chemical Structure | IC50 (nM) | Ki (nM) | Notes |

| Ziritaxestat (GLPG1690) |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | 131 | 15 | Selective Autotaxin inhibitor. |

| BBT-877 | Chemical structure not publicly disclosed. | 6.5 - 6.9 | Not Reported | Potent and selective ATX inhibitor.[5] |

| Cudetaxestat (BLD-0409) |

| Not Reported | Not Reported | Non-competitive, reversible inhibitor of Autotaxin.[6] |

Table 2: Preclinical Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

| Compound | Animal Model | Dosing Regimen | Reduction in Ashcroft Score | Reduction in Lung Collagen | Reference |

| Ziritaxestat (GLPG1690) | Mouse | 10 and 30 mg/kg, twice daily | Significant reduction | Significant reduction | [1] |

| BBT-877 | Mouse | Orally, twice a day (day 7-21) | Significantly reduced | Significantly reduced | [5][7] |

| Cudetaxestat (BLD-0409) | Mouse | Daily | Dose-dependent significant reduction | Dose-dependent significant reduction | [6] |

Table 3: Clinical Data in Idiopathic Pulmonary Fibrosis (IPF)

| Compound | Trial | Phase | N | Key Finding | Reference |

| Ziritaxestat (GLPG1690) | FLORA | 2a | 23 | Mean change from baseline in FVC at week 12 was +25 mL for GLPG1690 vs. -70 mL for placebo.[8] | [8][9][10] |

| Ziritaxestat (GLPG1690) | ISABELA 1 & 2 | 3 | 1500+ | Trials prematurely terminated due to lack of efficacy. | [4] |

| BBT-877 | Phase 1 | 1 | 80 | Safe and well-tolerated; maintained >80% plasma LPA inhibition over 24h at ≥400 mg/day.[5][7] | [5][7][11] |

| Cudetaxestat (BLD-0409) | Phase 1 | 1 | >200 | Well-tolerated with demonstrated PK/PD correlation. | [12] |

Experimental Protocols for Target Validation

The validation of Autotaxin as a therapeutic target in fibrosis relies on robust and reproducible experimental models and assays. This section provides detailed methodologies for key experiments.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[2][13][14]

Experimental Workflow Diagram:

Detailed Protocol:

-

Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

-

Bleomycin Administration:

-

Prepare a sterile solution of bleomycin sulfate (B86663) in saline. A typical dose is 1.5 - 3.0 U/kg body weight.

-

Administer the bleomycin solution intratracheally in a small volume (e.g., 50 µL) using a microsprayer or a fine-gauge needle to ensure delivery to the lungs.[2]

-

-

ATX Modulator Administration:

-

Prophylactic regimen: Start administration of the ATX modulator or vehicle control shortly before or at the same time as bleomycin administration.

-

Therapeutic regimen: Start administration of the ATX modulator or vehicle control at a later time point after bleomycin administration (e.g., day 7) to model treatment of established fibrosis.

-

The route of administration will depend on the properties of the compound (e.g., oral gavage, intraperitoneal injection).

-

-

Monitoring: Monitor the animals daily for changes in body weight, clinical signs of distress, and mortality.

-

Termination and Tissue Collection: At the end of the study (typically day 14 or 21), euthanize the animals.

-

Perfuse the lungs with saline to remove blood.

-

Excise the lungs. One lung can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical analysis.

-

Histological Assessment of Fibrosis (Ashcroft Scoring)

The Ashcroft score is a semi-quantitative method used to grade the severity of lung fibrosis in histological sections.[11][15][16][17]

Protocol:

-

Tissue Processing: Process the formalin-fixed lung tissue, embed in paraffin, and cut 5 µm sections.

-

Staining: Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers.

-

Microscopic Examination: Examine the stained sections under a light microscope at 100x magnification.

-

Scoring:

-

Scan the entire lung section and assign a score from 0 to 8 to multiple randomly selected fields of view, avoiding major airways and blood vessels.

-

Grade 0: Normal lung.

-

Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.

-

Grade 2-3: Moderate thickening of walls without obvious damage to lung architecture.

-

Grade 4-5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.

-

Grade 6-7: Severe distortion of structure and large fibrous areas; honeycomb-like appearance.

-

Grade 8: Total fibrous obliteration of the field.

-

-

Data Analysis: Calculate the mean Ashcroft score for each lung section.

Quantification of Lung Collagen Content (Hydroxyproline Assay)

This biochemical assay provides a quantitative measure of total collagen content in the lung tissue by measuring the amount of the amino acid hydroxyproline (B1673980), which is abundant in collagen.[18][19][20][21]

Protocol:

-

Tissue Homogenization: Homogenize a known weight of the frozen lung tissue in distilled water.

-

Hydrolysis:

-

Take an aliquot of the homogenate and add an equal volume of concentrated hydrochloric acid (e.g., 12 N HCl).

-

Hydrolyze the sample at 110-120°C for 3-24 hours in a sealed, acid-resistant tube.

-

-

Neutralization and Clarification:

-

Cool the hydrolysate and neutralize it with NaOH.

-

Centrifuge the sample to remove any precipitate.

-

-

Colorimetric Reaction:

-

Take an aliquot of the supernatant.

-

Add Chloramine-T reagent and incubate to oxidize the hydroxyproline.

-

Add a color reagent (e.g., p-dimethylaminobenzaldehyde) and incubate at a raised temperature (e.g., 60°C) to develop a colored product.

-

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically 550-560 nm) using a spectrophotometer.

-

Quantification: Determine the hydroxyproline concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.

Conclusion

The validation of Autotaxin as a therapeutic target in fibrosis is supported by a substantial body of preclinical and clinical evidence. The ATX-LPA signaling axis is a key driver of the fibrotic process, and its inhibition has demonstrated therapeutic potential in various models of fibrotic disease. While the clinical development of some ATX inhibitors has faced challenges, the continued investigation of novel modulators with improved pharmacological profiles holds promise for the development of effective anti-fibrotic therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the field of anti-fibrotic drug discovery.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. smccro-lab.com [smccro-lab.com]

- 3. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GPCRs to treat cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 7. bridgebiorx.com [bridgebiorx.com]

- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biospace.com [biospace.com]

- 10. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]

- 11. tandfonline.com [tandfonline.com]

- 12. biospace.com [biospace.com]

- 13. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]

- 17. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. cellbiolabs.com [cellbiolabs.com]

The Role of Autotaxin Modulators in Lysophosphatidic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and wound healing.[1][2] The dysregulation of LPA signaling has been implicated in numerous diseases such as cancer, fibrosis, and chronic inflammatory conditions.[2][3] The primary enzyme responsible for the extracellular production of LPA is autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[2][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA, making it a critical control point in the LPA signaling pathway and an attractive target for therapeutic intervention.[2][5]

This technical guide provides an in-depth overview of the role of autotaxin modulators, specifically inhibitors, in the production of LPA. For the purpose of this guide, we will refer to a representative inhibitor as "Autotaxin Modulator 1" to illustrate the principles of action, experimental evaluation, and effects on the ATX-LPA axis.

The Autotaxin-LPA Signaling Axis

Autotaxin is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity that converts LPC, which is abundant in plasma, into LPA.[1][6] Once produced, LPA interacts with at least six specific G protein-coupled receptors (GPCRs), designated LPA1–6, on the surface of target cells.[1][7] Activation of these receptors triggers various downstream signaling cascades through different G proteins (Gi/0, Gq/11, G12/13, and Gs), leading to a multitude of cellular responses.[2] The ATX-LPA signaling axis is a key regulator of cellular behavior and tissue homeostasis.[5]

Mechanism of Action of this compound

This compound functions as an inhibitor of ATX enzymatic activity. By binding to the active site or an allosteric site of the autotaxin enzyme, the modulator prevents the hydrolysis of LPC to LPA.[8][9] This leads to a significant reduction in the circulating and local levels of LPA, thereby attenuating the downstream signaling through LPA receptors.[8] This targeted inhibition of LPA production is a promising therapeutic strategy for diseases driven by excessive LPA signaling.[10]

Quantitative Data on Autotaxin Inhibition

The efficacy of an autotaxin modulator is determined by its potency in inhibiting ATX activity and its effect on LPA levels both in vitro and in vivo. The following tables summarize representative quantitative data for various known autotaxin inhibitors, which serve as examples for "this compound".

Table 1: In Vitro Inhibition of Autotaxin Activity

| Compound | Assay Type | IC50 (nM) | Reference |

| GLPG1690 | FS-3 Substrate | 24 | [11] |

| PF-8380 | TOOS Assay | 2.8 | [12] |

| ATX-1d | FS-3 Substrate | 1800 | [13][14] |

IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacodynamic Effects of Autotaxin Inhibitors In Vivo

| Compound | Species | Dose | Route | LPA Reduction (%) | Time Point | Reference |

| GLPG1690 | Human | 1000 mg | Oral | ~80% (C18:2 LPA) | 2 hours | [11] |

| Ex_31 | Rat | 15 mg/kg | Oral | >95% (Plasma LPA) | Not Specified | [15] |

| PF-8380 | Mouse | 120 mg/kg | Oral | Not Specified | 3 weeks | [16] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of autotaxin modulators. Below are methodologies for key experiments.

Autotaxin Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method for screening human ATX inhibitors.[17]

Objective: To determine the in vitro potency of an autotaxin modulator by measuring the inhibition of ATX-mediated cleavage of a chromogenic substrate.

Principle: ATX cleaves bis-(p-nitrophenyl) phosphate (B84403) (BNPP), liberating the yellow product p-nitrophenol, which can be quantified by measuring absorbance at 405-415 nm.

Materials:

-

Recombinant human Autotaxin

-

Autotaxin Assay Buffer

-

Autotaxin Substrate (BNPP)

-

Test Compound (this compound)

-

96-well plate

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of the Test Compound in Assay Buffer.

-

Dilute the Autotaxin enzyme in Assay Buffer according to the manufacturer's instructions.

-

Reconstitute the BNPP substrate in Assay Buffer. The final concentration in the assay is typically around 3 mM.[17]

-

-

Assay Setup (in triplicate):

-

Add 10 µl of Assay Buffer to the "100% Initial Activity" wells.

-

Add 10 µl of the diluted Test Compound to the "Test Compound" wells.

-

Add 160 µl of Assay Buffer to all wells.

-

Add 20 µl of diluted Autotaxin enzyme to the "100% Initial Activity" and "Test Compound" wells.

-

Add 180 µl of Assay Buffer to the "Background" wells.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 20 µl of Autotaxin Substrate to all wells.

-

Cover the plate and incubate for 30 minutes at 37°C.[17]

-

-

Data Acquisition:

-

Read the absorbance at a wavelength between 405-415 nm using a plate reader.[17]

-

-

Calculations:

-

Subtract the average absorbance of the "Background" wells from all other wells.

-

Calculate the percent inhibition using the formula: % Inhibition = [(Initial Activity - Test Compound) / Initial Activity] * 100

-

Plot percent inhibition against the log of the Test Compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Measurement of LPA in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of LPA species in biological matrices, essential for assessing the pharmacodynamic effect of an autotaxin modulator.

Objective: To accurately quantify the levels of various LPA species (e.g., C18:2) in plasma samples from subjects treated with an autotaxin modulator.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of lipids. LPA species are separated by chromatography and detected by mass spectrometry using specific precursor-to-product ion transitions.

Materials:

-

Plasma samples

-

Internal Standard (e.g., LPA C17:0)

-

Organic solvents (e.g., acetonitrile (B52724), formic acid, ammonium (B1175870) formate)

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µl of plasma, add an internal standard (e.g., LPA C17:0) to account for extraction variability.

-

Perform protein precipitation and lipid extraction by adding a volume of cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant containing the lipid extract to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the lipid extract on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases. For example, a gradient of 50 mM ammonium formate (B1220265) in 0.2% formic acid (aqueous) and acetonitrile with 0.2% formic acid (organic) can be used.[11]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization mode. Monitor specific multiple reaction monitoring (MRM) transitions for each LPA species and the internal standard.[11][15]

-

Example transitions: LPA C18:2 (m/z 433.2 -> 152.8), LPA C20:4 (m/z 457.0 -> 153.0), LPA C17:0 IS (m/z 423.0 -> 153.0).[11]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of LPA standards.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Quantify the concentration of each LPA species in the plasma samples by interpolating their peak area ratios from the standard curve.

-

Calculate the percent reduction in LPA levels in treated samples compared to vehicle-treated controls.

-

Conclusion

Autotaxin modulators that inhibit the enzymatic production of LPA represent a targeted and promising approach for the treatment of a variety of diseases characterized by dysregulated LPA signaling. A thorough understanding of the ATX-LPA axis, coupled with robust and precise experimental methodologies, is essential for the successful development and evaluation of these therapeutic agents. The protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals working to advance this important class of modulators.

References

- 1. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Autotaxin modulator 1 and LPA receptor interaction

An In-depth Technical Guide to the Interaction of Autotaxin Modulators and Lysophosphatidic Acid (LPA) Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA).[3][4] LPA exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[5][6] Consequently, modulating this pathway by inhibiting ATX presents a promising therapeutic strategy for various diseases, such as cancer, fibrosis, and inflammatory conditions.[1][7] This document provides a comprehensive technical overview of the mechanism of action of autotaxin modulators, their indirect interaction with LPA receptors, the downstream signaling consequences, and the experimental methodologies used to study this axis. For the purpose of this guide, we will refer to a representative autotaxin inhibitor as "Autotaxin Modulator 1" (ATX-Mod1).

The ATX-LPA Axis: Core Mechanism

Autotaxin, also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is the key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA and choline.[1][3] This enzymatic conversion is the rate-limiting step in the production of extracellular LPA, making ATX a pivotal control point in the signaling cascade.[8]

ATX-Mod1 functions as a direct inhibitor of autotaxin's enzymatic activity. By binding to ATX, typically at the active site or an allosteric site, the modulator prevents the conversion of LPC to LPA.[1][2] This leads to a significant reduction in the localized and systemic concentrations of LPA, thereby diminishing the activation of its cognate receptors.[9]

Interaction with LPA Receptors: An Indirect Modulation

This compound does not interact directly with LPA receptors. Its effect is mediated entirely through the depletion of LPA, the natural agonist for these receptors.[9] The LPA receptor family is diverse, comprising six members (LPA₁-LPA₆) that are categorized into two subfamilies based on sequence homology: the endothelial differentiation gene (EDG) family (LPA₁, LPA₂, LPA₃) and the purinergic (P2Y) receptor family (LPA₄, LPA₅, LPA₆).[10][11]

These receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling can vary by receptor subtype and cell type, leading to a wide array of cellular responses.[5][12] By reducing LPA availability, ATX-Mod1 effectively dampens the entire spectrum of LPA receptor-mediated signaling.

LPA Receptor Signaling Pathways

Activation of LPA receptors by LPA triggers multiple signaling pathways that regulate critical cellular functions such as proliferation, survival, migration, and cytoskeletal changes.[6][13] The primary G proteins activated are Gαi/o, Gαq/11, and Gα₁₂/₁₃.[5][12]

-

Gαq/11 Pathway: Activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in intracellular calcium mobilization and protein kinase C (PKC) activation.[5]

-

Gαi/o Pathway: Inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-MAPK/ERK pathway, promoting cell survival and proliferation.[14][15]

-

Gα₁₂/₁₃ Pathway: Primarily activates the small GTPase RhoA, which regulates the actin cytoskeleton, cell shape, and migration.[13]

ATX-Mod1, by lowering LPA levels, prevents the activation of these G protein-coupled pathways, thereby inhibiting the cellular responses they govern.

Quantitative Data

The efficacy of an autotaxin modulator is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of inhibitor required to reduce ATX enzymatic activity by 50%. The data below are for representative, well-characterized ATX inhibitors.

Table 1: Inhibitory Potency of Representative Autotaxin Modulators

| Modulator (Example) | IC₅₀ Value | Assay Type | Reference |

|---|---|---|---|

| ATX-1d | 1.8 ± 0.3 μM | FS-3 Substrate Assay | [16] |

| PAT-494 | 20 nM | LPC Substrate Assay | [17] |

| PAT-352 | 26 nM | LPC Substrate Assay | [17] |

| Ziritaxestat (GLPG1690) | 27 nM | Not Specified |[10] |

Table 2: LPA Receptor Subtypes, G Protein Coupling, and Cellular Responses

| Receptor | Family | Primary G Protein Coupling | Key Cellular Responses | Reference(s) |

|---|---|---|---|---|

| LPA₁ | EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃ | Proliferation, migration, neurite retraction | [5][6][15] |

| LPA₂ | EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃ | Cell survival, migration | [5] |

| LPA₃ | EDG | Gαi/o, Gαq/11 | Neurite branching, proliferation | [14] |

| LPA₄ | P2Y | Gαs, Gα₁₂/₁₃ | Cell adhesion, morphology | [18] |

| LPA₅ | P2Y | Gαq, Gα₁₂/₁₃ | Neurite retraction, cAMP accumulation | [18] |

| LPA₆ | P2Y | Gα₁₃ | Hair growth, cancer progression |[11] |

Experimental Protocols

Autotaxin Enzymatic Activity Assay (Fluorogenic)

This protocol describes a common method to quantify ATX activity and assess the potency of inhibitors like ATX-Mod1 using a fluorogenic substrate.[19]

Principle: The assay utilizes a synthetic lysophosphatidylcholine (LPC) analogue, such as FS-3, which is conjugated to both a fluorophore and a quencher. In its intact state, fluorescence is minimal. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to ATX activity.[19]

Materials:

-

Recombinant human Autotaxin (ATX)

-

Fluorogenic substrate (e.g., FS-3)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)[16]

-

Test inhibitor (ATX-Mod1) at various concentrations

-

Black, 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ATX-Mod1 in assay buffer.

-

In a 96-well plate, add assay buffer, the ATX enzyme (e.g., final concentration of 4 nM), and the test inhibitor dilutions to triplicate wells.[16] Include wells for "100% activity" (enzyme + vehicle) and "background" (buffer only).

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., final concentration of 1 µM FS-3) to all wells.[16]

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Ex/Em specific to the fluorophore).

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each concentration of ATX-Mod1 relative to the "100% activity" control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

LPA Receptor Activation Assay (Calcium Mobilization)

This protocol measures the activation of Gαq/11-coupled LPA receptors (e.g., LPA₁, LPA₂, LPA₃, LPA₅) by detecting changes in intracellular calcium.[12]

Principle: Cells expressing the LPA receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by LPA, Gαq/11 signaling leads to the release of calcium from intracellular stores. The dye binds to the increased cytosolic calcium, causing a change in its fluorescence properties, which can be measured to quantify receptor activation.

Materials:

-

Host cell line expressing the target LPA receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye

-

LPA (agonist)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

To test the effect of ATX inhibition, pre-incubate the cells with ATX and LPC in the presence and absence of ATX-Mod1.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject LPA (or the ATX/LPC/inhibitor mixture) into the wells and immediately record the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the extent of calcium mobilization and receptor activation.

-

Compare the response in the presence of ATX-Mod1 to the control to determine the functional inhibition of the ATX-LPA axis.

Cell Migration Assay (Transwell)

This protocol assesses the functional impact of ATX-Mod1 on LPA-driven cell migration.[20]

Principle: A Transwell insert with a porous membrane separates an upper and lower chamber. Cells are placed in the upper chamber, and a chemoattractant (LPA, or LPC + ATX) is placed in the lower chamber. Cells migrate through the pores toward the chemoattractant. The number of migrated cells is quantified to determine the migratory response.

Materials:

-

Responsive cell line (e.g., melanoma or breast cancer cells)[20]

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (serum-free for the assay)

-

Chemoattractant: LPA, or LPC + ATX

-

Test inhibitor: ATX-Mod1

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs, microscope

Procedure:

-

Serum-starve the cells for 18-24 hours.

-

Resuspend the starved cells in serum-free medium.

-

Add the chemoattractant solution to the lower chambers of the Transwell plate. To test the inhibitor, include LPC + ATX + ATX-Mod1.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for 4-24 hours at 37°C to allow for migration.

-

After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained, migrated cells in several fields of view using a microscope.

-

Compare the number of migrated cells in the inhibitor-treated wells to the control wells to quantify the anti-migratory effect of ATX-Mod1.

Conclusion

Autotaxin modulators represent a targeted and potent mechanism for controlling the ATX-LPA signaling axis. By directly inhibiting the enzymatic production of LPA, these modulators indirectly attenuate the activation of all six LPA receptors and their diverse downstream signaling pathways. This approach holds significant therapeutic potential for a range of pathologies driven by excessive LPA signaling. The experimental protocols detailed herein provide a robust framework for the discovery, characterization, and functional validation of novel autotaxin modulators in preclinical drug development.

References

- 1. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Molecular mechanism of ligand recognition and activation of lysophosphatidic acid receptor LPAR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 20. benchchem.com [benchchem.com]

The Discovery and Synthesis of Autotaxin Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in inflammation, fibrosis, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective autotaxin inhibitor, herein referred to as Autotaxin Modulator 1 (AM-1), exemplified by the well-characterized compound PF-8380. This document details the synthetic route, experimental protocols for its biological characterization, and quantitative data on its inhibitory activity and pharmacokinetic profile. Furthermore, it visualizes the intricate ATX-LPA signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important drug target and its modulation.

Introduction to Autotaxin and its Role in Disease

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA from lysophosphatidylcholine (B164491) (LPC).[1][2] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (GPCRs), namely LPA1-6, which in turn trigger a cascade of downstream signaling pathways.[3] These pathways regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.

Dysregulation of the ATX-LPA signaling axis has been linked to a variety of pathological conditions. Elevated levels of ATX and/or LPA are observed in numerous inflammatory diseases, various types of cancer, and fibrotic disorders.[1][2] Consequently, the inhibition of ATX presents a promising therapeutic strategy to mitigate the pathological consequences of excessive LPA signaling.

Discovery of this compound (PF-8380)

This compound, exemplified by PF-8380 (6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one), was identified through a dedicated drug discovery program aimed at developing potent and selective inhibitors of autotaxin for the treatment of inflammatory diseases.[2] The discovery process involved high-throughput screening of compound libraries followed by medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties. PF-8380 emerged as a lead candidate with low nanomolar inhibitory potency against ATX and suitable oral bioavailability for in vivo studies.[1][2]

Synthesis of this compound (PF-8380)

The chemical synthesis of PF-8380 can be achieved through a multi-step process, a representative scheme of which is outlined below. The synthesis involves the formation of the benzoxazolone core, followed by the attachment of the piperazine-containing side chain.

Synthetic Scheme

Caption: Synthetic pathway for PF-8380.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of PF-8380 is provided below, based on established chemical literature.[4]

Step 1: Friedel-Crafts Acylation

-

To a solution of 1-bromo-3,5-dichlorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0 °C.

-

Slowly add 3-chloropropionyl chloride and stir the reaction mixture at room temperature until completion.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the corresponding ketone intermediate.

Step 2: Amide Coupling

-

Dissolve the ketone intermediate and Boc-piperazine in a suitable solvent (e.g., dimethylformamide).

-

Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the product and purify by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a solution of 4N HCl in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete.

-

Remove the solvent under reduced pressure to obtain the amine salt.

Step 4: Cyclization to form Benzoxazolone

-

To a solution of the amine salt in a suitable solvent (e.g., dichloromethane), add 1,1'-carbonyldiimidazole (B1668759) (CDI).

-

Stir the reaction at room temperature.

-

Upon completion, wash the reaction mixture, dry the organic layer, and concentrate to obtain the crude product.

-

Purify the final compound, PF-8380, by recrystallization or column chromatography.

Biological Evaluation of this compound

The biological activity of AM-1 (PF-8380) has been extensively characterized through a series of in vitro and in vivo assays.

In Vitro Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin. A common method utilizes a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with a fluorophore and a quencher.[5][6] Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be monitored over time.

Experimental Protocol:

-

Prepare a solution of recombinant human autotaxin in assay buffer.

-

Add varying concentrations of PF-8380 or vehicle control to the enzyme solution in a 96-well plate.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate FS-3.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).[1]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay assesses the impact of ATX inhibition on cell migration, a key cellular process promoted by LPA.

Experimental Protocol:

-

Seed cells (e.g., glioblastoma cell lines like U87-MG or GL261) in a multi-well plate and grow to form a confluent monolayer.[7][8]

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[9][10]

-

Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of PF-8380 or vehicle.

-

To inhibit cell proliferation, which could confound the migration results, cells can be pre-treated with an anti-proliferative agent like mitomycin C.[11][12]

-